![molecular formula C14H13F3O4 B3039347 (Z)-Ethyl 3-ethoxy-2-(2,4,5-trifluorobenzoyl)acrylate CAS No. 101799-75-1](/img/structure/B3039347.png)
(Z)-Ethyl 3-ethoxy-2-(2,4,5-trifluorobenzoyl)acrylate
Overview
Description
(Z)-Ethyl 3-ethoxy-2-(2,4,5-trifluorobenzoyl)acrylate is a chemical compound that has been gaining attention in scientific research. It is a derivative of acrylate and has been synthesized for various applications in the field of chemistry and biology.
Mechanism Of Action
The mechanism of action of (Z)-Ethyl 3-ethoxy-2-(2,4,5-trifluorobenzoyl)acrylate is not well understood. However, it is believed to act as an inhibitor of certain enzymes. It has also been shown to have a photodynamic effect, which may be useful in certain applications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (Z)-Ethyl 3-ethoxy-2-(2,4,5-trifluorobenzoyl)acrylate are not well studied. However, it has been shown to have some cytotoxic effects on cancer cells. It has also been shown to have some antimicrobial activity.
Advantages And Limitations For Lab Experiments
One advantage of using (Z)-Ethyl 3-ethoxy-2-(2,4,5-trifluorobenzoyl)acrylate in lab experiments is its ease of synthesis. It is also relatively stable and can be stored for long periods of time. However, one limitation is that its mechanism of action is not well understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for the use of (Z)-Ethyl 3-ethoxy-2-(2,4,5-trifluorobenzoyl)acrylate in scientific research. One direction is to further investigate its potential as a fluorescent probe for imaging studies. Another direction is to explore its potential as a starting material for the synthesis of other compounds with potential medicinal properties. Additionally, more research is needed to understand its mechanism of action and how it can be used in various applications.
Scientific Research Applications
(Z)-Ethyl 3-ethoxy-2-(2,4,5-trifluorobenzoyl)acrylate has been used in various scientific research applications. It has been used as a building block for the synthesis of other compounds. It has also been used as a reagent in chemical reactions. In biology, it has been used as a fluorescent probe for imaging studies. Additionally, it has been used as a starting material for the synthesis of potential anti-cancer agents.
properties
IUPAC Name |
ethyl (Z)-3-ethoxy-2-(2,4,5-trifluorobenzoyl)prop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3O4/c1-3-20-7-9(14(19)21-4-2)13(18)8-5-11(16)12(17)6-10(8)15/h5-7H,3-4H2,1-2H3/b9-7- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKDPROKNKSZOD-CLFYSBASSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C(=O)C1=CC(=C(C=C1F)F)F)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(/C(=O)C1=CC(=C(C=C1F)F)F)\C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-Ethyl 3-ethoxy-2-(2,4,5-trifluorobenzoyl)acrylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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